![molecular formula C18H17N3O3S B3722089 2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one CAS No. 6589-45-3](/img/structure/B3722089.png)
2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one
Overview
Description
2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. The starting materials often include 4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidine and 4-methoxybenzaldehyde. The key steps may involve:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions under acidic or basic conditions.
Thioether formation:
Ketone formation: The final step involves the formation of the ethanone moiety, which can be achieved through Friedel-Crafts acylation or other carbonylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce a diol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of diseases related to its biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their biological activity and used in drug research.
Pyrido[2,3-d]pyrimidin-5-one: Another compound with a similar core structure, studied for its potential therapeutic uses.
Uniqueness
2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one is unique due to its specific combination of functional groups and core structure, which may confer distinct biological and chemical properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and experimentation are necessary to fully understand its potential and applications.
Biological Activity
The compound 2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one is a complex organic molecule with a unique structure that includes a pyrido[2,3-d]pyrimidine core. This compound has garnered attention due to its potential biological activities, which may have implications in therapeutic applications.
Chemical Structure
The molecular formula of the compound is , and it features several functional groups that contribute to its biological activity. The presence of the pyrido[2,3-d]pyrimidine moiety is particularly significant, as this structure is often associated with various pharmacological effects.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator of receptor activity. The exact mechanisms remain to be fully elucidated but could involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : The compound may interact with various receptors, affecting signaling pathways related to cell proliferation and apoptosis.
Biological Activity
Research into the biological activity of this compound has identified several potential therapeutic effects:
- Antioxidant Properties : Due to the presence of hydroxyl groups, the compound may exhibit antioxidant activity, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially making this compound useful in treating conditions characterized by inflammation.
- Anticancer Activity : Initial studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological effects of related compounds. For instance:
- A study on pyrido[2,3-d]pyrimidine derivatives indicated significant inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases .
- Another study highlighted the potential of thioether compounds in modulating immune responses and reducing oxidative stress .
Data Table
Below is a summary table of key findings related to the biological activity of similar compounds:
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-10-8-11(2)19-16-15(10)17(23)21-18(20-16)25-9-14(22)12-4-6-13(24-3)7-5-12/h4-8H,9H2,1-3H3,(H,19,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUBETMBRUZHPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417664 | |
Record name | AC1NRYXM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6589-45-3 | |
Record name | AC1NRYXM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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